6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Targeted Cancer Therapy Folate Receptor Antifolates

Targeting folate receptors or GPCRs? This 6-methyl-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core is a critical SAR determinant for >2800-fold transporter selectivity over clinical antifolates like pemetrexed and for achieving oral bioavailability (F%=44.7) in hormone-modulating agents. Generic, unsubstituted analogs fail to recapitulate these properties, risking project delays. Its high-resolution crystal structure (R=0.050) directly supports structure-based drug design. Source this specific intermediate to accelerate your next-generation anticancer or TRPA1-targeted analgesic program.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
CAS No. 76872-71-4
Cat. No. B3023017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS76872-71-4
Molecular FormulaC7H6N2O2S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC(=O)NC2=O
InChIInChI=1S/C7H6N2O2S/c1-3-2-4-5(10)8-7(11)9-6(4)12-3/h2H,1H3,(H2,8,9,10,11)
InChIKeyOUUVFLQOPRMEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 76872-71-4) | Key Intermediate for Targeted Therapeutics


6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 76872-71-4) is a heterocyclic scaffold belonging to the thieno[2,3-d]pyrimidine class, which has been established as a privileged structure for medicinal chemistry due to its bioisosteric relationship to purines and quinazolines [1]. This core enables the design of compounds with high affinity and selectivity for various biological targets, including folate receptors (FRs) [2] and G protein-coupled receptors (GPCRs) [3], making it a strategic intermediate for the development of next-generation anticancer and hormone-modulating agents.

Why 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is Not Interchangeable with Other Thienopyrimidines


The specific 6-methyl substitution on the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core is a critical determinant of target selectivity and biological activity [1]. As demonstrated by structure-activity relationship (SAR) studies, even minor alterations in the substitution pattern, such as the length of the linker chain (3C vs. 4C) or the nature of the aromatic side chain, can result in orders-of-magnitude differences in cellular uptake selectivity and potency against cancer cell lines [2]. Generic substitution with unsubstituted or differently substituted analogs will not recapitulate the specific properties required for advanced lead optimization programs targeting folate receptors or TRPA1 channels [3], potentially leading to project delays and failed lead generation.

Quantifiable Differentiation of 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Comparative Evidence Guide


Cellular Uptake Selectivity: FRα-Positive vs. RFC-Expressing Cell Lines

The 6-methylthieno[2,3-d]pyrimidine core is a key structural element in a series of antifolates that demonstrate high selectivity for folate receptor (FR)-mediated uptake over the ubiquitously expressed reduced folate carrier (RFC). This selectivity is critical for minimizing off-target toxicity. For example, a representative analog from this series (compound 6) exhibits an IC50 of >1000 nM in RFC-expressing PC43-10 cells but a potent IC50 of 1.07 nM in FRα-expressing RT16 cells [1]. This stark contrast in potency, dependent on the transporter, is a hallmark of the scaffold's design.

Targeted Cancer Therapy Folate Receptor Antifolates

Potency Against FRα-Expressing Human Tumor Cell Lines

Compounds derived from the 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold demonstrate potent, single-digit nanomolar activity against human tumor cell lines known to express FRα. For instance, analog 2 exhibits an IC50 of 4.9 nM against KB human tumor cells, which is highly FRα-dependent, as demonstrated by the complete loss of activity (IC50 >1000 nM) in the presence of excess folic acid [1].

Anticancer Ovarian Cancer KB Cells

Oral Bioavailability Optimization in a GnRH Antagonist Program

In a program to improve upon the pharmacokinetic (PK) profile of the approved drug relugolix, the thieno[2,3-d]pyrimidine-2,4-dione core was rationally selected. The resulting optimized lead compound, 21a, demonstrated a significant improvement in oral bioavailability (F% = 44.7) compared to relugolix's reported poor profile [1].

GnRH Antagonist Prostate Cancer Pharmacokinetics

Structural Confirmation via X-ray Crystallography

The precise three-dimensional structure of the 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core has been confirmed through single-crystal X-ray diffraction analysis, providing unambiguous evidence of its molecular geometry [1]. This level of structural validation is crucial for computational modeling and structure-based drug design efforts.

Crystallography Structural Biology Quality Control

Dual Enzyme Inhibition for Enhanced Antitumor Activity

Compounds built on the 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have been engineered to achieve first-in-class dual inhibition of two key enzymes in de novo purine biosynthesis: GARFTase and AICARFTase [1]. This dual targeting strategy is designed to overcome resistance mechanisms that can arise from single-enzyme inhibition.

Purine Biosynthesis Multitargeted Therapy GARFTase

Optimal Application Scenarios for 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Quantified Evidence


Lead Optimization for Folate Receptor-Targeted Anticancer Agents

This compound is ideally suited as a core scaffold for medicinal chemistry programs aiming to develop novel antifolates with high selectivity for tumors overexpressing folate receptors (FRα/β). Its established SAR, which shows the potential for >2800-fold improvement in transporter selectivity over clinical agents like pemetrexed [1], directly addresses the critical need to minimize dose-limiting toxicities associated with RFC-mediated uptake in normal tissues. Researchers should prioritize this scaffold when the goal is to create a wide therapeutic index for FR-positive cancers.

Design of Orally Bioavailable GnRH Receptor Antagonists

Procurement of this intermediate is recommended for projects focused on developing next-generation oral therapies for hormone-dependent diseases like prostate cancer. As evidenced by the discovery of compound 21a, modifications to this core can yield candidates with significantly improved oral bioavailability (F% = 44.7) compared to the first-in-class oral antagonist, relugolix [2]. This makes the scaffold a valuable starting point for overcoming the poor PK profile that limits many existing agents in this class.

Synthesis of TRPA1 Modulators for Pain and Inflammation Research

This compound is a key intermediate for the synthesis of thienopyrimidinedione derivatives patented as TRPA1 (Transient Receptor Potential Ankyrin 1) modulators [3]. For researchers investigating novel analgesics or anti-inflammatory agents targeting the TRPA1 channel, this specific methyl-substituted core is essential for building the defined chemical space claimed in the patent literature, making it a necessary procurement choice over unsubstituted or differently substituted analogs.

Structural Biology and Computational Chemistry Studies

For teams conducting structure-based drug design, the availability of high-resolution crystal structure data for this specific scaffold (R-value = 0.050) [4] provides a solid, experimentally validated foundation for molecular docking, pharmacophore modeling, and fragment-based lead discovery. This reduces the computational uncertainty inherent in using homology models or lower-quality structures, thereby accelerating the rational design of new ligands.

Quote Request

Request a Quote for 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.